Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate
Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate
Brand Name:
Vulcanchem
CAS No.:
428471-49-2
VCID:
VC0364203
InChI:
InChI=1S/C19H20N2O4S/c1-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24-3/h4-12H,1-3H3,(H2,20,21,22,26)
SMILES:
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Molecular Formula:
C19H20N2O4S
Molecular Weight:
372.4g/mol
Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate
CAS No.: 428471-49-2
Main Products
VCID: VC0364203
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4g/mol
CAS No. | 428471-49-2 |
---|---|
Product Name | Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate |
Molecular Formula | C19H20N2O4S |
Molecular Weight | 372.4g/mol |
IUPAC Name | methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate |
Standard InChI | InChI=1S/C19H20N2O4S/c1-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24-3/h4-12H,1-3H3,(H2,20,21,22,26) |
Standard InChIKey | LDAUAYLNJCYHEJ-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
PubChem Compound | 1338377 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume